Antitubercular agent-11

Description

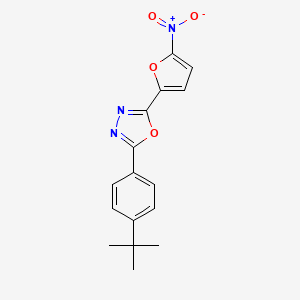

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N3O4 |

|---|---|

Molecular Weight |

313.31 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C16H15N3O4/c1-16(2,3)11-6-4-10(5-7-11)14-17-18-15(23-14)12-8-9-13(22-12)19(20)21/h4-9H,1-3H3 |

InChI Key |

FMFHWUVCEUBEHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Antitubercular Agent-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. One promising class of compounds is the nitrofuran-1,3,4-oxadiazole hybrids. This guide focuses on "Antitubercular agent-11," also identified as compound 1e in the scientific literature, a potent member of this class. This document provides a comprehensive overview of its synthesis, characterization, and potential mechanism of action, based on available scientific information.

Synthesis of this compound (Compound 1e)

While the specific, detailed experimental protocol for this compound is proprietary to the original research, a general synthetic methodology for nitrofuran-1,3,4-oxadiazole hybrids can be outlined. The synthesis is typically a multi-step process involving the formation of a key hydrazide intermediate followed by cyclization to form the oxadiazole ring.

General Synthetic Pathway:

Caption: A generalized synthetic pathway for nitrofuran-1,3,4-oxadiazole hybrids.

Experimental Protocol (General):

-

Activation of 5-Nitro-2-furoic acid: 5-Nitro-2-furoic acid is typically activated, for example, by conversion to its acyl chloride. This is often achieved by refluxing with thionyl chloride.

-

Formation of Hydrazide: The resulting 5-nitro-2-furoyl chloride is then reacted with hydrazine hydrate in a suitable solvent to form 5-nitro-2-furohydrazide.

-

Condensation and Cyclization: The hydrazide is condensed with a substituted aromatic carboxylic acid. Subsequent cyclodehydration, often using a dehydrating agent like phosphorus oxychloride (POCl3), yields the final 2,5-disubstituted 1,3,4-oxadiazole. For this compound, the specific substituted aromatic acid would be one that results in the desired substitution pattern on the second phenyl ring.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. Based on data for analogous compounds, the following characterization data would be expected for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅N₃O₄ |

| CAS Number | 3032629-09-4 |

| ¹H NMR (CDCl₃, δ ppm) | Anticipated signals: Aromatic protons (multiplets), methyl protons (singlet), and furan (B31954) protons (doublets). |

| ¹³C NMR (CDCl₃, δ ppm) | Anticipated signals: Carbons of the aromatic rings, furan ring, oxadiazole ring, and methyl group. |

| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the molecular weight. |

| Infrared (IR, cm⁻¹) | Anticipated peaks: C=N (oxadiazole), C-O-C (ether linkage), NO₂ (nitro group), and aromatic C-H stretching. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant activity against Mycobacterium tuberculosis.

Table 2: In Vitro Antitubercular Activity of this compound

| Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv | 0.060[1][2] |

Proposed Mechanism of Action:

The mechanism of action for nitrofuran-based antitubercular agents is believed to involve the reductive activation of the nitro group by bacterial enzymes.

Caption: Proposed mechanism of action for nitrofuran-based antitubercular agents.

This activation process generates reactive nitrogen species that can damage various cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. This multi-targeted approach may also contribute to a lower propensity for the development of drug resistance.

Experimental Workflow for Antitubercular Screening

The evaluation of novel antitubercular agents typically follows a standardized workflow.

Caption: A typical experimental workflow for the screening of new antitubercular agents.

This workflow progresses from the initial synthesis and in vitro activity assessment to cytotoxicity testing and, for promising candidates, in vivo efficacy studies in animal models. The data gathered throughout this process informs further lead optimization efforts.

Conclusion

This compound represents a promising lead compound in the fight against tuberculosis. Its potent in vitro activity warrants further investigation, including detailed mechanistic studies and in vivo evaluation. The synthetic and characterization frameworks provided in this guide, although generalized due to the proprietary nature of the specific data, offer a solid foundation for researchers in the field of antitubercular drug discovery. Further exploration of the structure-activity relationships within the nitrofuran-1,3,4-oxadiazole class holds the potential to yield even more effective and safer therapeutic agents.

References

A. In-depth technical guide or whitepaper on the core.

NOTE: "Antitubercular agent-11" is a hypothetical name. This guide uses the well-characterized antitubercular agent Isoniazid (B1672263) (INH) as a representative example to illustrate the mechanism of action studies in the requested format.

Technical Guide: Elucidating the Mechanism of Action of Isoniazid, a Key Antitubercular Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone of first-line therapy against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb).[1][2][3] Despite its simple chemical structure, INH possesses a complex mechanism of action that has been the subject of extensive research.[4] This guide provides a detailed overview of the molecular pathways involved in INH's activity, the experimental protocols used to investigate them, and the quantitative data supporting our current understanding.

Core Mechanism of Action: A Multi-Step Process

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2][5][6] Its primary mechanism involves the inhibition of mycolic acid synthesis, which are essential, long-chain fatty acids that form the major component of the Mtb cell wall.[1][6][7][8] The disruption of this protective layer leads to bacterial cell death.[6] The action of INH can be broken down into three key stages:

-

Activation: INH diffuses passively into the Mtb cell, where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[1][6] The activation process, catalyzed by KatG, converts INH into a variety of reactive species, including an isonicotinic acyl radical.[1][5][9]

-

Target Interaction: The isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent INH-NAD adduct.[1][10] This adduct is the primary active form of the drug.

-

Inhibition of Mycolic Acid Synthesis: The INH-NAD adduct binds with high affinity to the active site of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][2][10] InhA is a critical enzyme in the Fatty Acid Synthase-II (FAS-II) system, which is responsible for elongating the fatty acid precursors of mycolic acids.[11][12] By blocking InhA, the INH-NAD adduct effectively halts the synthesis of mycolic acids, compromising the integrity of the cell wall and leading to bactericidal effects against rapidly dividing mycobacteria.[1][2][6]

Quantitative Data Summary

The efficacy of Isoniazid is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. MIC values can vary depending on the strain of M. tuberculosis and the presence of resistance mutations.

| Parameter | Value (μg/mL) | Organism/Condition | Reference |

| MIC for susceptible Mtb | ≤0.25 | M. tuberculosis H37Rv | [13][14] |

| Low-level resistance | 0.25 - 0.5 | INH-resistant M. tuberculosis | [14] |

| Moderate resistance | 1.0 - 4.0 | INH-resistant M. tuberculosis | [13][14] |

| High-level resistance | >4.0 | INH-resistant M. tuberculosis | [14] |

Resistance to INH is primarily associated with mutations in the katG gene, which prevent the activation of the prodrug.[15][16] Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.[17][18]

Experimental Protocols

Elucidating the mechanism of action of Isoniazid has relied on a variety of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

This protocol determines the minimum concentration of Isoniazid required to inhibit the growth of M. tuberculosis.

-

Preparation of Media and Reagents:

-

Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (albumin-dextrose-catalase).

-

Prepare a stock solution of Isoniazid in sterile distilled water.

-

Prepare a 0.01% (w/v) solution of resazurin (B115843) sodium salt in distilled water and sterilize by filtration.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis (e.g., H37Rv strain) in 7H9 broth until it reaches the mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using a saline-Tween solution. This corresponds to approximately 1 x 10⁷ CFU/mL.

-

Dilute the standardized inoculum 1:20 in 7H9 broth.

-

-

Assay Plate Preparation:

-

Using a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

-

Add 100 µL of the Isoniazid stock solution to the first column of wells and perform a two-fold serial dilution across the plate.

-

The last column should contain no drug and serve as a growth control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well which contains only broth.

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Result Interpretation:

-

After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration in a well that remains blue.[19]

-

This assay assesses the ability of the KatG enzyme to activate Isoniazid, leading to the formation of the inhibitory INH-NAD adduct.

-

Reagents and Buffers:

-

Purified recombinant M. tuberculosis KatG and InhA enzymes.

-

Isoniazid, NADH, and NAD+ solutions in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Hydrogen peroxide (H₂O₂) as a co-substrate for the peroxidase reaction.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing InhA, NADH, and Isoniazid in the reaction buffer.

-

Initiate the activation reaction by adding a catalytic amount of KatG and a low concentration of H₂O₂.

-

-

Monitoring InhA Inhibition:

-

The activity of InhA is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its substrate, 2-trans-dodecenoyl-CoA, in the presence of NADH.

-

The formation of the INH-NAD adduct will inhibit InhA, leading to a decrease in the rate of NADH oxidation.

-

-

Data Analysis:

-

The rate of InhA inhibition is determined by comparing the enzyme activity in the presence and absence of the KatG/INH activation system.

-

The efficiency of different KatG variants (e.g., from resistant strains) in activating Isoniazid can be compared by measuring the relative rates of InhA inhibition.[20][21]

-

Visualizations

Caption: Isoniazid activation pathway and its inhibitory effect on mycolic acid synthesis.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Isoniazid.

References

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 7. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide generated from isoniazid activation by KatG: source of nitric oxide and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.plos.org [journals.plos.org]

- 14. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanisms of isoniazid resistance in Mycobacterium tuberculosis and Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]

- 19. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]

initial screening of "Antitubercular agent-11" against M. tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of new antitubercular agents. This technical guide provides a comprehensive framework for the initial in vitro and in vivo screening of a novel investigational compound, designated here as "Antitubercular Agent-11." The described methodologies, data presentation formats, and workflow visualizations are intended to serve as a robust starting point for the preclinical evaluation of new chemical entities targeting Mtb.

Introduction

Tuberculosis (TB) remains a major global health threat, causing millions of infections and deaths annually.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant strains underscore the critical need for new therapeutic options with novel mechanisms of action.[1][2][3] The initial screening phase of drug discovery is crucial for identifying promising lead compounds. This guide outlines a standardized workflow for the preliminary assessment of "this compound," focusing on its antimycobacterial activity, cytotoxicity, and early-stage in vivo efficacy.

In Vitro Screening Cascade

The initial in vitro evaluation of "this compound" aims to determine its direct antimycobacterial activity against Mtb, its bactericidal or bacteriostatic nature, and its selectivity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. For Mtb, this is a critical first step in assessing potency.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: "this compound" is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A mixture of Alamar Blue and 10% Tween 80 is added to each well.

-

Reading Results: After further incubation for 24 hours, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Data Presentation:

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) |

| This compound | 0.5 | 1.2 |

| Isoniazid (Control) | 0.05 | 0.36 |

| Rifampicin (Control) | 0.1 | 0.12 |

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bactericidal and bacteriostatic compounds.

Experimental Protocol:

-

Following MIC Determination: After determining the MIC, an aliquot from each well showing no visible growth is removed.

-

Plating: The aliquot is plated onto Middlebrook 7H11 agar (B569324) plates.

-

Incubation: Plates are incubated at 37°C for 3-4 weeks.

-

Colony Counting: The number of colony-forming units (CFUs) is counted. The MBC is defined as the lowest concentration of the drug that results in a 99.9% reduction in CFUs compared to the initial inoculum.

Data Presentation:

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis H37Rv

| Compound | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| This compound | 1.0 | 2 | Bactericidal |

| Isoniazid (Control) | 0.2 | 4 | Bactericidal |

| Ethambutol (Control) | >16 | >4 | Bacteriostatic |

Cytotoxicity Assessment

It is essential to evaluate the toxicity of the compound against mammalian cells to determine its selectivity.

Experimental Protocol: Mammalian Cell Viability Assay (e.g., using Vero cells)

-

Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in a 96-well plate.

-

Compound Exposure: The cells are exposed to serial dilutions of "this compound" for 48-72 hours.

-

Viability Reagent: A viability reagent (e.g., resazurin (B115843) or MTT) is added to each well.

-

Reading Results: The plate is read using a spectrophotometer or fluorometer to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Data Presentation:

Table 3: Cytotoxicity and Selectivity Index of this compound

| Compound | IC50 (µM) on Vero cells | Selectivity Index (SI = IC50/MIC) |

| This compound | >100 | >83.3 |

| Isoniazid (Control) | >200 | >555 |

Intracellular Activity Assessment

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[4] Therefore, assessing the activity of "this compound" against intracellular bacteria is a critical step.

Experimental Protocol: Macrophage Infection Model

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is seeded in a 96-well plate.

-

Infection: Macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

-

Compound Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with different concentrations of "this compound".

-

Lysis and Plating: After a defined incubation period (e.g., 3-5 days), the macrophages are lysed, and the intracellular bacteria are plated on 7H11 agar to determine the CFU count.

Data Presentation:

Table 4: Intracellular Activity of this compound against M. tuberculosis within Macrophages

| Compound | EC90 (µM) |

| This compound | 2.5 |

| Rifampicin (Control) | 0.2 |

In Vivo Screening

Promising compounds from in vitro screening are advanced to in vivo models to assess their efficacy in a more complex biological system. The mouse model of tuberculosis is a well-established and commonly used model.[5][6][7]

Experimental Protocol: Acute Mouse Model of Tuberculosis

-

Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

Treatment Initiation: Treatment with "this compound" (administered orally or via another appropriate route) begins at a specified time point post-infection (e.g., 14 or 21 days).

-

Treatment Duration: Treatment is administered daily for a defined period (e.g., 2-4 weeks).

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on 7H11 agar.

Data Presentation:

Table 5: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

| Treatment Group | Route of Administration | Dose (mg/kg) | Mean Log10 CFU in Lungs (± SD) |

| Untreated Control | - | - | 6.5 (± 0.3) |

| This compound | Oral | 25 | 5.2 (± 0.4) |

| Isoniazid (Control) | Oral | 25 | 4.1 (± 0.2) |

Visualized Workflows and Pathways

To provide a clear overview of the experimental processes and potential mechanisms, the following diagrams have been generated.

Caption: High-level workflow for the initial screening of this compound.

Caption: Detailed workflow of the Microplate Alamar Blue Assay (MABA).

Caption: Hypothetical signaling pathways targeted by a novel antitubercular agent.

Conclusion

This technical guide outlines a systematic and robust approach for the initial screening of "this compound" against Mycobacterium tuberculosis. The presented experimental protocols, data organization tables, and visual workflows provide a comprehensive framework for researchers in the field of TB drug discovery. The successful execution of these initial screening stages is paramount for the identification and advancement of new, effective treatments to combat the global tuberculosis epidemic. Further studies would be required to elucidate the precise mechanism of action and to conduct more extensive preclinical and clinical evaluations.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New anti-tuberculosis drugs in clinical trials with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

The Structure-Activity Relationship of Novel Antitubercular Agents: A Deep Dive into Nitrofuran-1,3,4-Oxadiazole Hybrids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. This whitepaper delves into the core structure-activity relationships (SAR) of a promising class of compounds: nitrofuran-1,3,4-oxadiazole hybrids. We will focus on the series of analogs related to the potent lead compound, "Antitubercular agent-11" (also reported as compound 1e), a nitrofuran-1,3,4-oxadiazole derivative that has demonstrated significant activity against drug-susceptible Mtb strains.[1]

Core Scaffold and Rationale for Analog Development

The foundational structure of this series is a hybrid molecule incorporating a 5-nitrofuran moiety linked to a 1,3,4-oxadiazole (B1194373) ring, which is further substituted with various functionalities. The 5-nitroaromatic group is a well-established pharmacophore in several approved antimicrobial drugs, known to be activated by bacterial nitroreductases to generate reactive nitrogen species that induce cellular damage. The 1,3,4-oxadiazole ring serves as a rigid linker and a versatile scaffold for introducing diverse substituents to modulate the physicochemical and pharmacokinetic properties of the compounds.

The logical workflow for the design of these analogs is centered on systematically modifying key positions of the core scaffold to probe the impact on antitubercular activity and cytotoxicity. This allows for the development of a comprehensive SAR profile, guiding the optimization of lead compounds.

Structure-Activity Relationship of this compound Analogs

The antitubercular activity of the synthesized nitrofuran-1,3,4-oxadiazole hybrids was evaluated against the Mycobacterium tuberculosis H37Rv strain, with the results expressed as the minimum inhibitory concentration (MIC) in µg/mL. The cytotoxicity of these compounds was assessed against a mammalian cell line (Vero) using the MTT assay, and the results are presented as the concentration that inhibits 50% of cell growth (IC50). The selectivity index (SI) is calculated as the ratio of IC50 to MIC.

| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (µg/mL) vs. H37Rv | IC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI) |

| 1a | H | 0.25 | >128 | >512 |

| 1b | 4-F | 0.125 | >128 | >1024 |

| 1c | 4-Cl | 0.125 | >128 | >1024 |

| 1d | 4-Br | 0.125 | >128 | >1024 |

| 1e (this compound) | 4-tBu | 0.06 | >128 | >2133 |

| 1f | 4-CF3 | 0.25 | >128 | >512 |

| 1g | 4-OCH3 | 0.5 | >128 | >256 |

| 1h | 4-NO2 | 1 | >128 | >128 |

| 1i | 3-F | 0.25 | >128 | >512 |

| 1j | 3-Cl | 0.25 | >128 | >512 |

| 1k | 2-F | 0.5 | >128 | >256 |

| 1l | 2-Cl | 0.5 | >128 | >256 |

Key Observations from the SAR Data:

-

Effect of Substituents on the Phenyl Ring: The nature and position of the substituent on the terminal phenyl ring significantly influence the antitubercular activity.

-

Halogen Substitution: Introduction of a halogen (F, Cl, Br) at the para-position (compounds 1b , 1c , 1d ) led to a two-fold increase in activity compared to the unsubstituted analog (1a ).

-

Alkyl Group: The presence of a bulky, electron-donating tert-butyl group at the para-position (This compound /1e ) resulted in the most potent compound in the series, with a MIC of 0.06 µg/mL.[1] This suggests that a lipophilic and sterically bulky group at this position is favorable for activity.

-

Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups like nitro (1h ) and trifluoromethyl (1f ) at the para-position were less favorable for activity compared to halogens or the tert-butyl group. An electron-donating methoxy (B1213986) group (1g ) also resulted in reduced activity.

-

Positional Isomers: Substitution at the meta- (compounds 1i , 1j ) and ortho- (compounds 1k , 1l ) positions with halogens resulted in lower activity compared to the corresponding para-substituted analogs.

-

-

Cytotoxicity and Selectivity: All tested compounds exhibited low cytotoxicity against Vero cells (IC50 > 128 µg/mL), leading to high selectivity indices. This is a crucial characteristic for a potential drug candidate. "this compound" (1e ) displayed the most promising profile with a selectivity index greater than 2133.

Experimental Protocols

General Synthesis Workflow

The synthesis of the nitrofuran-1,3,4-oxadiazole analogs generally follows a multi-step procedure. The key steps involve the formation of an intermediate hydrazide from a 5-nitrofuran derivative, which is then cyclized with a substituted benzoic acid to form the 1,3,4-oxadiazole ring.

In Vitro Antitubercular Activity Assay

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA).

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with OADC was used to prepare the inoculum. The bacterial suspension was adjusted to a McFarland standard of 1.0 and then diluted to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the assay plate.

-

Drug Dilution: The test compounds were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Middlebrook 7H9 broth in a 96-well microplate.

-

Incubation: The prepared bacterial inoculum was added to each well containing the drug dilutions. The plates were incubated at 37 °C for 7 days.

-

Addition of Alamar Blue: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.

-

Reading of Results: A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated against Vero cells (African green monkey kidney epithelial cells) using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

-

Cell Seeding: Vero cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: After the treatment period, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well. The plate was incubated for another 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship study of these nitrofuran-1,3,4-oxadiazole hybrids has identified "this compound" as a highly potent and selective lead compound for further development. The key takeaway is the beneficial effect of a bulky, lipophilic substituent at the para-position of the terminal phenyl ring. Future efforts should focus on further optimization of this lead compound to enhance its pharmacokinetic properties and in vivo efficacy. This may involve modifications to the linker region, exploration of bioisosteric replacements for the nitrofuran moiety to potentially reduce toxicity concerns, and in-depth mechanistic studies to elucidate its mode of action. The promising results from this series of analogs underscore the potential of hybrid molecule design in the quest for new and effective antitubercular therapies.

References

A Technical Guide to the Target Identification and Validation of Antitubercular Agent-11

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents with new mechanisms of action. This guide provides a comprehensive overview of the target identification and validation process for a promising new candidate, designated "Antitubercular agent-11."

Phenotypic Screening and Initial Characterization

This compound was identified through a high-throughput phenotypic screen of a diverse chemical library against whole-cell M. tuberculosis H37Rv. This "black-box" approach ensures the identification of compounds capable of penetrating the complex mycobacterial cell wall and evading efflux pumps.[1]

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 0.15 µg/mL |

| Minimum Inhibitory Concentration (MIC) against MDR-TB clinical isolate | 0.20 µg/mL |

| Cytotoxicity (HepG2 cells - CC50) | > 50 µg/mL |

| Selectivity Index (CC50 / MIC) | > 333 |

Target Deconvolution Strategies

Following the initial phenotypic characterization, several methodologies were employed to identify the molecular target(s) of this compound.

Affinity-Based Approaches

Affinity chromatography coupled with mass spectrometry is a powerful technique for isolating target proteins.

Experimental Workflow for Target Identification

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Genetic Approaches: Whole-Genome Sequencing of Resistant Mutants

Generation and analysis of resistant mutants provide direct genetic evidence for the drug's target.

Experimental Protocol: Generation and Sequencing of Resistant Mutants

-

Selection of Mutants: M. tuberculosis H37Rv was cultured on Middlebrook 7H10 agar (B569324) plates containing 10x and 50x the MIC of this compound.

-

Isolation and MIC Confirmation: Individual resistant colonies were isolated and their MICs to Agent-11 were re-confirmed.

-

Genomic DNA Extraction: Genomic DNA was extracted from both the resistant and the wild-type strains.

-

Whole-Genome Sequencing: Sequencing was performed to identify mutations consistently present in the resistant isolates.

-

Mutation Validation: The identified mutations in the putative target gene were introduced into a drug-sensitive strain to confirm their role in conferring resistance.

Target Validation

The putative target of this compound was identified as InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[2][3]

Biochemical Validation: In Vitro Enzyme Inhibition Assays

Direct inhibition of the purified target enzyme confirms the mechanism of action.

Table 2: In Vitro Inhibition of M. tuberculosis InhA by this compound

| Compound | IC50 (nM) |

| This compound | 75 |

| Isoniazid (activated) | 50 |

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA confirms direct target engagement within intact bacterial cells by measuring the thermal stabilization of the target protein upon ligand binding.[4]

CETSA Experimental Workflow

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][6] Inhibition of InhA by this compound disrupts this pathway, leading to cell death.

Simplified Mycolic Acid Biosynthesis Pathway

Caption: Inhibition of InhA by this compound in the mycolic acid biosynthesis pathway.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of chronic tuberculosis.

Table 3: In Vivo Efficacy in a Murine Model of Chronic TB (4-week treatment)

| Treatment Group | Dose & Route | Mean Bacterial Load (log₁₀ CFU/lung ± SD) | Reduction vs. Control (log₁₀ CFU) |

| Untreated Control | Vehicle, oral | 6.5 ± 0.4 | - |

| Isoniazid (INH) | 25 mg/kg, oral | 4.2 ± 0.5 | 2.3 |

| This compound | 20 mg/kg, oral | 4.0 ± 0.4 | 2.5 |

Experimental Protocol: Murine Model of Chronic TB

-

Infection: BALB/c mice were infected via aerosol with M. tuberculosis H37Rv to establish a chronic infection.

-

Treatment: Treatment was initiated four weeks post-infection and administered orally once daily for four weeks.

-

Bacterial Load Determination: At the end of the treatment period, mice were euthanized, and the lungs were homogenized. Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar to enumerate colony-forming units (CFU).

Conclusion

The comprehensive target identification and validation process has robustly demonstrated that this compound targets InhA, a clinically validated enzyme in M. tuberculosis. The potent in vitro and in vivo activity, coupled with a clear mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development in the fight against tuberculosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Preliminary Toxicity Profile of "Antitubercular agent-11"

Disclaimer: The compound "Antitubercular agent-11" is not specifically identified in the current scientific literature based on the provided name. Therefore, this document serves as a comprehensive template, outlining the expected preliminary toxicity profile for a novel antitubercular agent. The data presented herein is representative and derived from general knowledge of first-line and investigational antitubercular drugs. This guide is intended for researchers, scientists, and drug development professionals to illustrate the required data presentation, experimental protocols, and visualizations for a complete toxicity assessment.

Executive Summary

This technical guide provides a preliminary toxicity profile for a hypothetical novel compound, "this compound." The document encompasses key in vitro and in vivo toxicity data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The objective is to present a structured overview of the potential toxicological liabilities of this agent to inform further drug development.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for "this compound."

Table 1: In Vitro Cytotoxicity

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HepG2 (Human Liver) | MTT | IC50 | > 100 |

| A549 (Human Lung) | CellTiter-Glo | IC50 | 75.2 |

| THP-1 (Human Monocyte) | LDH Release | EC50 | 88.9 |

| Vero (Monkey Kidney) | Neutral Red Uptake | IC50 | > 100 |

Table 2: In Vivo Acute Toxicity

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral (p.o.) | > 2000 | N/A | No significant findings |

| Rat | Intravenous (i.v.) | 550 | 480 - 620 | Lethargy, ataxia at high doses |

Table 3: Genotoxicity Profile

| Assay | Test System | Concentration Range | Result |

| Ames Test | S. typhimurium (TA98, TA100) | 1 - 5000 µ g/plate | Negative |

| Mouse Lymphoma Assay | L5178Y cells | 10 - 100 µM | Negative |

| In Vivo Micronucleus Test | Mouse bone marrow | 250, 500, 1000 mg/kg | Negative |

Table 4: Preliminary Safety Pharmacology

| Organ System | Assay | Species | Key Findings |

| Cardiovascular | hERG Patch Clamp | HEK293 cells | IC50 > 30 µM |

| Central Nervous System | Irwin Test | Rat | No significant effects up to 1000 mg/kg |

| Respiratory | Whole Body Plethysmography | Rat | No significant effects up to 1000 mg/kg |

Experimental Protocols

In Vitro Cytotoxicity - MTT Assay

Objective: To determine the concentration of "this compound" that inhibits the metabolic activity of HepG2 cells by 50% (IC50).

Methodology:

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Assay Procedure: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of "this compound" (0.1 to 200 µM).

-

Incubation: Plates were incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using a non-linear regression analysis of the dose-response curve.

In Vivo Acute Oral Toxicity - Up-and-Down Procedure

Objective: To estimate the median lethal dose (LD50) of "this compound" following a single oral administration in mice.

Methodology:

-

Animals: Female Swiss Webster mice (6-8 weeks old) were used. Animals were housed in standard conditions with ad libitum access to food and water.

-

Dosing: A starting dose of 175 mg/kg was administered to a single mouse by oral gavage.

-

Observation: The animal was observed for signs of toxicity and mortality for 48 hours.

-

Dose Adjustment: If the mouse survived, the dose for the next animal was increased by a factor of 3.2. If the mouse died, the dose for the next animal was decreased by the same factor.

-

Study Termination: The study was concluded when one of the stopping criteria defined by OECD Test Guideline 425 was met. The LD50 was calculated using the maximum likelihood method.

Visualizations

Hypothetical Signaling Pathway of Hepatotoxicity

The following diagram illustrates a potential mechanism by which an antitubercular agent could induce hepatotoxicity through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Caption: Hypothetical pathway of drug-induced hepatotoxicity.

Experimental Workflow for In Vivo Micronucleus Assay

This diagram outlines the key steps in performing an in vivo micronucleus assay to assess the genotoxic potential of a test compound.

Caption: Workflow for the in vivo micronucleus test.

A Technical Guide to Whole-Cell Screening Assays for Novel Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies and data analysis workflows for whole-cell screening assays aimed at identifying novel antitubercular agents. While referencing a hypothetical "Antitubercular agent-11," the principles and protocols outlined herein are broadly applicable to the screening of diverse chemical libraries against Mycobacterium tuberculosis (Mtb).

Introduction to Whole-Cell Screening for Tuberculosis

The discovery of new drugs for tuberculosis is a global health priority, driven by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Whole-cell phenotypic screening is a primary strategy for identifying new chemical entities with antimycobacterial activity.[1][2] This approach offers the advantage of assessing a compound's ability to permeate the complex mycobacterial cell wall and exert its effect in a physiologically relevant context, overcoming the limitations of target-based screens where hits may lack whole-cell activity.[1][2]

High-throughput screening (HTS) of large compound libraries using virulent strains of Mycobacterium tuberculosis is a crucial component of modern drug discovery pipelines.[3] These assays are typically designed to be robust, reproducible, and scalable, often employing reporter strains that express fluorescent or luminescent proteins to provide a readily measurable readout of bacterial growth.[1][4]

High-Throughput Screening Workflow

The overall workflow for a high-throughput whole-cell screening campaign involves several key stages, from initial assay development to hit confirmation and downstream characterization.

Caption: A generalized workflow for antitubercular drug discovery.

Experimental Protocols

Fluorescence-Based Growth Inhibition Assay

This protocol is adapted from high-throughput screens using Mtb strains expressing far-red fluorescent reporters.[1][5]

Objective: To quantify the inhibition of M. tuberculosis growth by test compounds, such as "this compound," using fluorescence as a proxy for bacterial viability.

Materials:

-

M. tuberculosis expressing a fluorescent reporter (e.g., mCherry or DsRed)

-

7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase)

-

Test compounds (e.g., "this compound") dissolved in DMSO

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO)

-

Sterile 384-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Bacterial Culture Preparation: Grow the fluorescent Mtb strain to mid-log phase (OD590 ~0.5-0.8).

-

Inoculum Preparation: Dilute the culture in 7H9 medium to a final OD590 of 0.06.[6]

-

Compound Plating: Dispense test compounds and controls into the 384-well plates. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.[7]

-

Inoculation: Add 10 µL of the prepared Mtb inoculum to each well, resulting in a final OD590 of 0.02 in a total volume of 30 µL.[1] The final DMSO concentration should be normalized across all wells, typically to ≤2%.[1][6]

-

Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.[1][8]

-

Fluorescence Reading: Measure fluorescence using a plate reader (e.g., excitation at 560 nm and emission at 590-630 nm for far-red reporters).[5]

Data Analysis: Calculate the percent growth inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_TestWell - Fluorescence_MediaBlank) / (Fluorescence_DMSOControl - Fluorescence_MediaBlank))

A primary hit is typically defined as a compound showing ≥90% growth inhibition.[1]

Luminescence-Based Intracellular Screening Assay

This protocol outlines a more complex assay to evaluate compound activity against Mtb residing within a host cell, such as a macrophage.[7]

Objective: To assess the efficacy of "this compound" against intracellular Mtb using a luminescence-based reporter.

Materials:

-

Human induced pluripotent stem cell-derived macrophages (hiPSC-Macs) or a similar macrophage cell line.[7]

-

M. tuberculosis expressing a luciferase reporter.

-

Macrophage culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compounds, positive control (e.g., Moxifloxacin), and negative control (DMSO).

-

Sterile 384-well white, clear-bottom microplates.

-

Luminometer.

Procedure:

-

Macrophage Plating: Seed macrophages into 384-well plates and allow them to adhere.

-

Mtb Infection: Infect the macrophage monolayer with the luciferase-expressing Mtb at a defined multiplicity of infection (MOI).

-

Compound Addition: After an initial infection period (e.g., 24 hours), add the test compounds to the infected cells at the desired concentration (e.g., 10 µM).[7]

-

Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.

-

Lysis and Luminescence Reading: Lyse the macrophages and measure the luminescence, which correlates with the number of viable intracellular bacteria.

Data Analysis: Similar to the fluorescence assay, calculate the percent inhibition based on the luminescence signal relative to controls. Hits from this assay are compounds that can effectively target Mtb in the intracellular environment.

Caption: Workflow for an intracellular Mtb screening assay.

Data Presentation and Interpretation

Quantitative data from screening and follow-up assays should be meticulously organized for clear interpretation and comparison.

Primary HTS Data Summary

| Compound ID | Concentration (µM) | % Growth Inhibition | Hit (≥90%) |

| This compound | 10 | 98.5 | Yes |

| Compound X | 10 | 75.2 | No |

| Compound Y | 10 | 91.3 | Yes |

| Rifampicin (Control) | 1 | 99.8 | Yes |

| DMSO (Control) | N/A | 0.0 | No |

Hit Confirmation and Potency Data

Confirmed hits from the primary screen are typically evaluated in dose-response experiments to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Mtb IC50 (µM) | Macrophage Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 1.2 | >50 | >41.7 |

| Compound Y | 8.5 | 15.3 | 1.8 |

| Moxifloxacin (Control) | 0.5 | >100 | >200 |

A higher selectivity index is desirable, indicating that the compound is more toxic to the bacteria than to host cells.

Assay Validation and Quality Control

The reliability of HTS data is paramount. Assays must be validated to ensure they are robust and reproducible.[1][6] Key statistical parameters are used to monitor assay performance.

Key Validation Parameters

| Parameter | Formula | Acceptance Criteria | Description |

| Z'-factor | 1 - [3*(SD_pos + SD_neg)] / |Mean_pos - Mean_neg| | > 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness.[6] |

| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 20% | Measures the relative variability of replicate measurements, indicating precision.[6] |

| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 5 | Indicates the dynamic range of the assay. |

These parameters should be monitored throughout the screening campaign to ensure data quality.[5][6]

Conclusion

Whole-cell screening remains a cornerstone of antitubercular drug discovery. By employing validated, high-throughput assays, researchers can efficiently identify novel chemical matter, such as the hypothetical "this compound," for further development. A systematic approach, encompassing primary screening, hit confirmation, and assessment of cytotoxicity and intracellular activity, is essential for progressing the most promising compounds toward lead optimization and eventual clinical candidacy. The methodologies and workflows presented in this guide provide a framework for conducting these critical early-stage discovery efforts.

References

- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacokinetics of Nitrofuran-Based Antituberculars: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the early-stage pharmacokinetic properties of key nitrofuran and nitroimidazole-based antitubercular agents. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental protocols, and visual representations of pharmacokinetic models to facilitate a deeper understanding of these critical drug candidates.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for macozinone, delamanid, and pretomanid (B1679085), allowing for a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Pharmacokinetic Parameters of Macozinone in Healthy Volunteers

| Parameter | Value | Conditions | Reference |

| Absorption | Dual parallel first-order with lag time | Oral administration | |

| Bioavailability | Formulation-dependent; SDD formulation showed almost twice higher bioavailability compared to NCP, while syrup formulation was three times lower. | Comparison of different oral formulations | |

| Cmax | Less than dose-proportional at single fasting doses of 640, 960, and 1280 mg. | Single and multiple oral administrations in healthy volunteers (NCT03036163) | |

| AUC | Less than dose-proportional at single fasting doses of 640, 960, and 1280 mg. | Single and multiple oral administrations in healthy volunteers (NCT03036163) | |

| Disposition | Best described by a 2-compartment model | Population PK model in healthy volunteers | |

| Metabolites | H2-PBTZ and 3OH-PBTZ are the most abundant active metabolites. | Healthy volunteers |

Table 2: Pharmacokinetic Parameters of Delamanid in Humans

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 30–38 hours | Adult patients | |

| Metabolite Half-life (DM-6705) | 5-13 days | Adult patients | |

| Absorption Model | Transit compartment absorption | Population PK model in drug-resistant TB patients | |

| Mean Absorption Time | 1.45 h | Population PK model in drug-resistant TB patients | |

| Disposition Model | One-compartment model | Population PK model in drug-resistant TB patients | |

| Metabolite (DM-6705) Disposition | One-compartment model | Population PK model in drug-resistant TB patients | |

| Clearance (CL/F) | 33.7 L/h | Adults with RR-TB | |

| Metabolite (DM-6705) Clearance | 137 L/h | Adults with RR-TB | |

| Bioavailability | Evening dose bioavailability is 25% higher than the morning dose. | Adults with RR-TB | |

| Protein Binding | >99.5% | In vitro | |

| Metabolism | Primarily metabolized by albumin to DM-6705. CYP3A4 plays a role in the metabolism of metabolites. | In vitro and in vivo |

Table 3: Pharmacokinetic Parameters of Pretomanid in Humans

| Parameter | Value | Conditions | Reference |

| Tmax | ~4–5 hours | Oral administration | |

| Bioavailability | Administration with a high-fat, high-calorie meal increases AUC by 88%. | Healthy subjects | |

| Disposition Model | One-compartment model | Population PK model | |

| Half-life (t½) | ~16–17 hours | Healthy subjects | |

| Clearance (CL/F) | 7.6 L/h (fasted), 3.9 L/h (fed) | Single 200 mg oral dose | |

| Volume of Distribution (Vd/F) | 180 L (fasted), 97.0 L (fed) | Healthy volunteers | |

| Protein Binding | ~86% | In vitro | |

| Metabolism | Metabolized by multiple reductive and oxidative pathways; CYP3A4 contributes to ~20% of metabolism. | In vitro | |

| Excretion | 53% in urine and 38% in feces, primarily as metabolites. | Single radiolabeled dose |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early pharmacokinetic evaluation of nitrofuran-based antituberculars.

In Vivo Pharmacokinetic Study in a Mouse Model

This protocol outlines a typical in vivo pharmacokinetic study in mice to determine key parameters following oral administration of a novel nitrofuran-based antitubercular agent.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of a test compound in mice.

Materials:

-

Test compound (nitrofuran-based antitubercular)

-

Vehicle for formulation (e.g., 0.5% w/v methylcellulose (B11928114) in water)

-

Male BALB/c mice (6-8 weeks old)

-

Oral gavage needles

-

Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment with ad libitum access to food and water.

-

Dosing Formulation Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the test compound to a cohort of mice via oral gavage.

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) from a subset of mice via an appropriate method (e.g., tail vein or retro-orbital bleeding) into tubes containing an anticoagulant.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol describes an in vitro assay to assess the metabolic stability of a nitrofuran-based antitubercular agent using human liver microsomes.

Objective: To determine the in vitro metabolic stability and intrinsic clearance of a test compound.

Materials:

-

Test compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Negative control (incubation without NADPH)

-

Acetonitrile (B52724) or methanol (B129727) (for reaction quenching)

-

96-well plates or microcentrifuge tubes

-

Incubator (37°C)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing the test compound (at a fixed concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture. For the negative control, add buffer instead of the NADPH system.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the proteins and quench the enzymatic activity.

-

Protein Precipitation and Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or tubes for analysis.

-

Bioanalysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol provides a general framework for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of nitrofuran-based antituberculars in plasma.

Objective: To accurately and precisely quantify the concentration of a test compound in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase)

Reagents and Materials:

-

Reference standards of the analyte and a suitable internal standard (IS)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Plasma from the relevant species (e.g., mouse, human)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add the internal standard solution.

-

Add a protein precipitating agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex mix thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Develop a chromatographic method to achieve good separation of the analyte and internal standard from endogenous plasma components.

-

Optimize the mobile phase composition (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and flow rate.

-

Select an appropriate analytical column and maintain a constant column temperature.

-

-

Mass Spectrometric Conditions:

-

Optimize the mass spectrometer parameters in positive or negative ionization mode.

-

Determine the precursor and product ions for the analyte and internal standard for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Optimize parameters such as collision energy and declustering potential to maximize signal intensity.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines, including assessment of:

-

Selectivity and specificity

-

Linearity and range

-

Accuracy and precision (intra- and inter-day)

-

Matrix effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term)

-

-

-

Sample Analysis:

-

Analyze the unknown plasma samples along with calibration standards and quality control samples in each analytical run.

-

Quantify the analyte concentration using the ratio of the analyte peak area to the internal standard peak area.

-

Visualizations of Pharmacokinetic Models

The following diagrams, generated using the DOT language, illustrate the pharmacokinetic models that have been used to describe the behavior of macozinone, delamanid, and pretomanid in the body.

Caption: Population pharmacokinetic model of macozinone.

Caption: Population pharmacokinetic model of delamanid.

Caption: One-compartment pharmacokinetic model of pretomanid.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Antitubercular agent-11"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, "Antitubercular agent-11," against Mycobacterium tuberculosis. The MIC is a critical parameter in the early-stage development of new antitubercular drugs, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The described methodology is based on the widely accepted broth microdilution method using the Resazurin (B115843) Microtiter Assay (REMA), which offers a reliable, cost-effective, and high-throughput platform for susceptibility testing.

Principle of the Method

The protocol employs a liquid culture system in a 96-well microtiter plate format. Serial dilutions of "this compound" are prepared in Middlebrook 7H9 broth, a standard medium for the cultivation of mycobacteria.[1][2][3][4][5] A standardized inoculum of Mycobacterium tuberculosis is added to each well. Following an incubation period, a resazurin solution is added to the wells. Viable, metabolically active bacteria will reduce the blue resazurin to the pink resorufin, providing a colorimetric readout of bacterial growth.[6][7][8] The MIC is determined as the lowest drug concentration that prevents this color change, thus indicating the inhibition of bacterial growth.

Materials and Reagents

Media and Supplements

-

Middlebrook 7H9 Broth Base

-

Middlebrook ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) Growth Supplement[9][10][11]

-

Glycerol

-

Sterile Distilled Water

Bacterial Strains

-

Test Strain: Mycobacterium tuberculosis (e.g., clinical isolate)

-

Quality Control Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294)[10][12][13]

Reagents

-

"this compound" (powder form)

-

Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

-

Resazurin sodium salt powder[14]

-

Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

Equipment

-

Biosafety Cabinet (Class II or higher)

-

Incubator (37°C)

-

Vortex mixer

-

Spectrophotometer or McFarland turbidity standards

-

Sterile, flat-bottom 96-well microtiter plates with lids

-

Multichannel pipette

-

Sterile reagent reservoirs

Experimental Workflow

Caption: Workflow for MIC determination of "this compound".

Detailed Experimental Protocols

Preparation of Middlebrook 7H9 Broth

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.[1][4]

-

Supplement the broth with 10% v/v OADC or ADC growth supplement and 0.2% v/v glycerol.[9][15]

-

Mix well and ensure the final pH is approximately 6.6 ± 0.2.[1][2]

Preparation of "this compound" Stock Solution

-

Prepare a stock solution of "this compound" at a high concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO). The choice of solvent should be based on the solubility of the compound.

-

Further dilutions should be made in the prepared Middlebrook 7H9 broth.[16]

-

Store stock solutions in small aliquots at -20°C or as recommended for the specific compound.[14][16]

Preparation of Mycobacterium tuberculosis Inoculum

-

Culture M. tuberculosis H37Rv and the test strains on an appropriate medium until sufficient growth is observed.

-

Aseptically transfer a few colonies into a sterile tube containing saline-Tween 80 and glass beads.

-

Vortex for 1-2 minutes to break up clumps.

-

Allow the large particles to settle for 15-20 minutes.

-

Transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL. This can be done by adding sterile saline-Tween 80.[17]

-

For the final inoculum, dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the wells.[10][11]

Assay Setup in 96-Well Plate

-

Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the "this compound" working solution to the first column of wells, resulting in a total volume of 200 µL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.

-

The last two columns should be reserved for controls:

-

Growth Control: 100 µL of broth + 100 µL of inoculum (no drug).

-

Sterility Control: 200 µL of broth only (no inoculum, no drug).

-

-

Add 100 µL of the prepared bacterial inoculum to all wells except the sterility control, bringing the final volume in each well to 200 µL.

Incubation and Reading

-

Seal the plate with a lid or a sterile plate sealer and place it in a secondary container (e.g., a plastic bag) to prevent dehydration.

-

Incubate the plate at 37°C for 7 days.[7]

-

After 7 days, add 30 µL of a 0.02% sterile resazurin solution to each well.[6][7]

-

Re-incubate the plate overnight (12-24 hours).

-

Read the results. A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates inhibition of growth.[6]

-

The MIC is the lowest concentration of "this compound" that prevents the color change from blue to pink.

Data Presentation

The results of the MIC determination should be recorded and presented in a clear, tabular format. This allows for easy comparison between the test agent and standard drugs, as well as validation of the assay using the quality control strain.

Table 1: MIC Values for "this compound" and Standard Drugs against M. tuberculosis H37Rv

| Compound | Expected MIC Range (µg/mL) against H37Rv | Observed MIC (µg/mL) |

| This compound | To be determined | [Record Value] |

| Isoniazid | 0.03 - 0.12[12][18] | [Record Value] |

| Rifampicin | 0.03 - 0.25[12][18] | [Record Value] |

| Ethambutol | 0.25 - 2.0[12][18] | [Record Value] |

| Levofloxacin | 0.12 - 1.0[12][18] | [Record Value] |

| Amikacin | 0.25 - 2.0[12][18] | [Record Value] |

Quality Control

The use of the reference strain M. tuberculosis H37Rv is essential for quality control. The observed MIC values for standard antitubercular drugs should fall within the established ranges to ensure the validity of the assay.[12][13] If the MIC values for the control strain are outside the expected range, the experiment should be repeated. The sterility control should remain blue, and the growth control should turn pink, indicating proper aseptic technique and viable inoculum, respectively.

Conclusion

This protocol provides a robust and reproducible method for determining the MIC of "this compound" against Mycobacterium tuberculosis. Adherence to this protocol will ensure the generation of high-quality, reliable data that is crucial for the progression of this compound through the drug development pipeline. The use of the REMA method offers a balance of sensitivity, throughput, and cost-effectiveness, making it a suitable choice for both primary screening and more detailed characterization of novel antitubercular agents.

References

- 1. himedialabs.com [himedialabs.com]

- 2. liofilchem.net [liofilchem.net]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tmmedia.in [tmmedia.in]

- 6. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting | Jaglal | African Journal of Laboratory Medicine [ajlmonline.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

Determining the Solubility of Antitubercular Agent-11 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

The solubility of a compound is a crucial physicochemical property that influences its behavior in biological systems. For in vitro assays, a compound must be fully dissolved in the assay medium to ensure that the observed biological effect is a true measure of its potency and not limited by its dissolution rate.[1][3] Poor aqueous solubility is a common challenge for novel drug candidates and can complicate the interpretation of assay results.

There are two primary types of solubility measurements relevant to drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).[4] This measurement is important for understanding the fundamental physicochemical properties of a compound and is critical for formulation development.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (usually in DMSO).[4][5] Kinetic solubility is often more relevant for early-stage drug discovery and high-throughput screening (HTS) as it mimics the conditions of most in vitro bioassays where compounds are introduced into an aqueous buffer from a DMSO stock.[1][3]

The original research describing the synthesis and biological evaluation of Antitubercular agent-11 (Compound 1e) is reported by Wang A, et al. in Bioorganic & Medicinal Chemistry, 2022. For specific details on the experimentally determined solubility of this compound, researchers should consult this primary reference.

Data Presentation: Solubility Profile of this compound

The following table summarizes the key solubility data that should be generated for this compound. The values presented here are for illustrative purposes and should be replaced with experimentally determined data.

| Parameter | Solvent/Buffer System | Method | Solubility (µg/mL) | Molar Solubility (µM) | Notes |

| Kinetic Solubility | Phosphate-Buffered Saline (PBS), pH 7.4 | Nephelometry | Data | Data | Mimics physiological pH. |

| Kinetic Solubility | Middlebrook 7H9 Broth + 10% OADC | UV Spectroscopy | Data | Data | Common culture medium for M. tuberculosis. |

| Kinetic Solubility | Sauton's Medium, pH 7.0 | Nephelometry | Data | Data | Defined medium for mycobacterial growth. |

| Thermodynamic Solubility | PBS, pH 7.4 | Shake-Flask (HPLC-UV) | Data | Data | Equilibrium solubility. |

| Stock Solution Solubility | 100% Dimethyl Sulfoxide (DMSO) | Visual Inspection | Data | Data | Maximum concentration for stock solution preparation. |

Experimental Protocols

The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method assesses the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.[4][5]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear bottom microplates

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

-

Prepare Dilution Series: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO dilution plate to a new 96-well plate containing the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4). This creates a final DMSO concentration of 2% or less.

-